Iminostilbene has been shown to possess antioxidant properties, meaning it can neutralize free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies have demonstrated that Iminostilbene exhibits scavenging activity against various free radicals, including superoxide anions, hydroxyl radicals, and DPPH radicals [].
Research suggests that Iminostilbene may have neuroprotective potential. Studies have shown that it can protect nerve cells from damage caused by various factors, including oxidative stress, glutamate excitotoxicity, and amyloid-beta toxicity [, ]. These findings suggest that Iminostilbene could be a potential candidate for the development of therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Iminostilbene has also been shown to exhibit anti-inflammatory effects. Studies have demonstrated that it can suppress the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines []. These findings suggest that Iminostilbene may be beneficial in managing inflammatory conditions such as arthritis and inflammatory bowel disease.
While the research on Iminostilbene is still ongoing, it has also been explored for its potential applications in various other areas, including:
Iminostilbene is a tricyclic molecule formed by the fusion of two benzene rings and an azepine ring []. Its chemical formula is C14H11N, with a molecular weight of 193.24 g/mol. The core structure of dibenzazepine serves as a scaffold for numerous pharmaceutical drugs, including anticonvulsants, antidepressants, and antipsychotics.
The key feature of the Iminostilbene structure is the presence of a central nitrogen atom within the seven-membered azepine ring. This nitrogen atom can be aromatic or non-aromatic depending on the substitution pattern on the benzene rings []. The arrangement of the rings allows for diverse functional group substitutions, leading to a variety of derivatives with distinct pharmacological properties [].
One common synthetic route for carbamazepine, an anticonvulsant medication, involves the cyclization of 2-aminobenzophenone. This reaction can be represented by the following balanced equation:
C13H11NO + POCl3 -> C15H12N2O + HCl + PClO
(2-aminobenzophenone) (phosphorus oxychloride) (carbamazepine) (hydrogen chloride) (phosphoryl chloride)
Here, 2-aminobenzophenone, which possesses a similar core structure to Iminostilbene, undergoes cyclization with the help of phosphorus oxychloride to form carbamazepine.
Irritant;Environmental Hazard